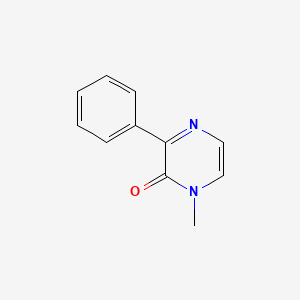

1-Methyl-3-phenylpyrazin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

828267-06-7 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

1-methyl-3-phenylpyrazin-2-one |

InChI |

InChI=1S/C11H10N2O/c1-13-8-7-12-10(11(13)14)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

UEICUZLLEKRRGI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C(C1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Spectroscopic and Structural Characterization Techniques Applied to 1 Methyl 3 Phenylpyrazin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR)

No experimental ¹H NMR data for 1-Methyl-3-phenylpyrazin-2(1H)-one could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Specific ¹³C NMR spectral data for this compound are not available in the searched literature.

Advanced Multidimensional NMR Techniques for Complete Assignment

Information regarding the use of advanced multidimensional NMR techniques (e.g., COSY, HSQC, HMBC) for the structural elucidation of this compound is absent from the available resources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No mass spectrometry data, including molecular ion peak and fragmentation patterns, for this compound were found.

Infrared (IR) Spectroscopy for Functional Group Identification

The characteristic infrared absorption frequencies for the functional groups present in this compound have not been reported in the accessible literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no available information on the ultraviolet-visible absorption maxima (λmax) for this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystalline solid. youtube.comyoutube.com The method involves directing a beam of X-rays onto a single crystal of the substance. youtube.comyoutube.com The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots. youtube.comyoutube.com The analysis of the positions and intensities of these spots allows for the calculation of the electron density map of the crystal, and from this, the mean positions of the atoms, their chemical bonds, and other structural details can be determined. youtube.comyoutube.com

Despite the power of this technique, a comprehensive search of scientific literature and crystallographic databases reveals that, to date, no publically available X-ray crystallography data for this compound exists. Consequently, detailed experimental data, including unit cell dimensions, space group, and specific atomic coordinates for this compound, cannot be provided.

While the synthesis of related pyrazinone compounds has been reported, the specific crystal structure of this compound remains uncharacterized by this method. acs.org The determination of its crystal structure would be a valuable contribution to the field, providing crucial insights into the molecule's planarity, bond lengths, bond angles, and intermolecular interactions in the solid state. Such data would be invaluable for computational modeling and for understanding its structure-property relationships.

Chemical Reactivity and Derivatization Studies of 1 Methyl 3 Phenylpyrazin 2 1h One

Reactivity of the Pyrazinone Core

The pyrazinone ring in 1-methyl-3-phenylpyrazin-2(1H)-one is a privileged scaffold in medicinal chemistry, and its reactivity is a key aspect of its utility. The electronic nature of the ring, influenced by the amide functionality and the nitrogen atoms, governs its susceptibility to various chemical reactions.

Electrophilic and Nucleophilic Reactions:

The pyrazinone core can undergo both electrophilic and nucleophilic attack, although the conditions and outcomes of these reactions are highly dependent on the specific reagents and the substitution pattern on the ring. The presence of the electron-donating methyl group at the N-1 position and the phenyl group at the C-3 position modulates the electron density of the pyrazinone ring, thereby influencing its reactivity towards electrophiles and nucleophiles. For instance, electrophilic substitution is generally directed to specific positions on the ring that are activated by existing substituents.

Oxidation and Reduction:

The pyrazinone ring can be subjected to both oxidation and reduction reactions. Peracid oxidation can lead to various outcomes, including N-oxidation or even ring-opening, depending on the specific pyrazinone derivative and reaction conditions. rsc.org For instance, while some pyrrolopyrazines undergo N-oxidation, others can rearrange to form spiro-compounds. rsc.org

Reduction of the pyrazinone core can lead to the corresponding piperazin-2-ones. For example, the reduction of pyrazinones linked to a ribofuranose moiety has been accomplished to yield piperazin-2-one (B30754) nucleosides. rsc.org Similarly, the reduction of dihydropyrrolo[1,2-a]pyrazinone systems has been achieved using reagents like sodium borohydride (B1222165) or catalytic hydrogenation with Pt/C. encyclopedia.pub

Functionalization of the Phenyl Group

The phenyl group attached to the pyrazinone core provides a versatile handle for introducing a wide array of functional groups, allowing for the fine-tuning of the molecule's properties. Standard electrophilic aromatic substitution reactions can be employed to modify the phenyl ring.

Electrophilic Substitution Reactions:

The phenyl group can undergo typical electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. libretexts.org The directing effect of the pyrazinone moiety will influence the position of substitution on the phenyl ring. The conditions for these reactions, including the choice of catalyst and solvent, are crucial for achieving the desired regioselectivity and yield. libretexts.org For example, nitration is typically carried out using a mixture of nitric acid and sulfuric acid. youtube.com

The following table summarizes common electrophilic substitution reactions applicable to the phenyl group:

| Reaction | Reagents | Electrophile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Halogenation | X₂, FeX₃ (X = Cl, Br) | X⁺ |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-CO⁺ |

Synthesis and Investigation of Derivatives of this compound

The synthesis and study of derivatives of this compound are crucial for understanding its chemical space and for the development of new molecules with desired properties.

The introduction of various substituents on both the pyrazinone core and the phenyl ring can significantly impact the molecule's reactivity and physicochemical properties. Structure-activity relationship (SAR) studies often involve modifying positions N-1, C-3, C-5, and C-6 of the 2(1H)-pyrazinone ring. rsc.org For instance, introducing different alkyl groups at the N-1 position or various substituents on the phenyl ring at C-3 can alter the electronic and steric environment, thereby influencing the molecule's interaction with biological targets.

The pyrazinone ring serves as a valuable building block for the construction of more complex, fused heterocyclic systems. These fused systems often exhibit unique chemical and biological properties. For example, pyrrolo[1,2-a]pyrazinones are a class of fused heterocycles found in numerous bioactive natural products. encyclopedia.pub The synthesis of these fused systems can be achieved through various strategies, including intramolecular cyclization reactions.

Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is fundamental for rational drug design and the development of new synthetic methodologies. These studies often involve systematic modifications of the lead compound and subsequent evaluation of their reactivity in various chemical transformations. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the reactivity of the pyrazinone core towards nucleophilic or electrophilic attack.

Computational and Theoretical Chemistry Investigations of 1 Methyl 3 Phenylpyrazin 2 1h One

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For 1-Methyl-3-phenylpyrazin-2(1H)-one, DFT calculations can elucidate its electronic structure, stability, and reactivity.

Electronic Structure: Key to understanding a molecule's behavior is the distribution of its electrons. DFT calculations can map the electron density and identify the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are crucial descriptors of chemical reactivity and stability. scirp.org A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. scirp.org For similar heterocyclic compounds, DFT has been successfully used to determine these parameters. scirp.orgresearchgate.net

Stability and Reactivity: The stability and reactivity of this compound can be predicted using global reactivity descriptors derived from DFT calculations. mdpi.com These descriptors, such as chemical hardness (η), softness (S), and electrophilicity index (ω), provide a quantitative measure of a molecule's resistance to change in its electron distribution. scirp.orgmdpi.com For instance, a higher value for chemical hardness suggests greater stability. scirp.org In studies of related heterocyclic systems, DFT has been employed to rank compounds in terms of their stability and reactivity, providing valuable insights for synthetic chemists. scirp.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from DFT. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the pyrazinone ring, indicating these as potential sites for electrophilic attack.

Table 1: Hypothetical DFT-Calculated Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Value (eV) | Implication |

| HOMO Energy | EHOMO | -6.5 | Propensity to donate electrons |

| LUMO Energy | ELUMO | -1.2 | Propensity to accept electrons |

| HOMO-LUMO Gap | ΔE | 5.3 | High kinetic stability |

| Chemical Hardness | η | 2.65 | Resistance to electronic change |

| Chemical Softness | S | 0.38 | Reciprocal of hardness |

| Electrophilicity Index | ω | 1.5 | Propensity to accept electrons |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, which contains a rotatable phenyl group, MD simulations are invaluable for exploring its conformational landscape.

By simulating the molecule's behavior in a given environment (e.g., in a solvent or in the gas phase) over a period of time, MD can reveal the most stable conformations and the energy barriers between them. rsc.org The simulations can track the dihedral angle between the pyrazinone ring and the phenyl ring, providing a statistical distribution of the accessible rotational states. This information is crucial for understanding how the molecule might interact with biological targets or other molecules. nih.govmdpi.com

MD simulations can also provide insights into the vibrational motions of the molecule, which can be correlated with experimental spectroscopic data. rsc.org The choice of force field is critical for the accuracy of MD simulations, with options like GAFF, CHARMM, and OPLS being commonly used for organic molecules. rsc.org

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: DFT calculations can be used to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This is typically done by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The calculated shifts can then be compared with experimental data to confirm the structure of the molecule.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be simulated using DFT. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This can be used to assign the vibrational modes observed in experimental IR and Raman spectra, providing a deeper understanding of the molecule's vibrational properties.

Table 2: Hypothetical Comparison of Experimental and In Silico Predicted 1H NMR Chemical Shifts (ppm) for this compound

| Proton | Experimental (ppm) | Predicted (ppm) |

| N-CH3 | 3.5 | 3.4 |

| Pyrazinone-H | 7.2 | 7.1 |

| Phenyl-H (ortho) | 7.8 | 7.7 |

| Phenyl-H (meta) | 7.5 | 7.4 |

| Phenyl-H (para) | 7.6 | 7.5 |

Note: These values are for illustrative purposes and would require specific calculations and experimental validation.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with a particular property of interest. nih.gov For this compound and its analogs, QSPR models could be developed to predict various chemical attributes.

These models are built by first calculating a set of molecular descriptors for each compound in a training set. researchgate.net These descriptors can encode information about the molecule's topology, geometry, electronic properties, and hydrophobicity. researchgate.netnih.gov Then, a statistical method, such as multiple linear regression or more advanced machine learning algorithms, is used to build a mathematical model that relates the descriptors to the property of interest. nih.govresearchgate.net

For example, a QSPR model could be developed to predict the solubility, melting point, or chromatographic retention time of a series of phenylpyrazinone derivatives. researchgate.net Such models can be valuable tools for prioritizing compounds for synthesis and testing in drug discovery or materials science applications. ej-chem.orgresearchgate.net The predictive power of a QSPR model is typically assessed through internal and external validation procedures. nih.gov

Advanced Applications of 1 Methyl 3 Phenylpyrazin 2 1h One in Academic Research

Strategic Building Block in Complex Chemical Synthesis

The pyrazinone scaffold is a recognized privileged structure in medicinal chemistry and a valuable intermediate in the synthesis of complex heterocyclic systems. nih.govnih.gov The strategic placement of substituents on the 1-Methyl-3-phenylpyrazin-2(1H)-one ring allows for a variety of chemical transformations, making it an attractive starting material for the construction of more elaborate molecules.

A notable example of the reactivity of a closely related isomer, 1-methyl-5-phenylpyrazin-2(1H)-one, was demonstrated in a visible-light-driven trifluoroacetylation reaction. acs.org This process, which proceeded smoothly to yield the trifluoroacetylated product, highlights the capacity of the N-methylated phenylpyrazinone core to participate in photocatalytic reactions. acs.org Such transformations are of high interest in modern synthetic chemistry for their mild conditions and high efficiency. acs.org The reaction underscores the potential for functionalizing the pyrazinone ring, a key feature for its use as a building block. It is plausible that this compound could undergo similar photocatalytic modifications, opening avenues for the synthesis of novel fluorinated organic compounds. acs.org

Furthermore, the general reactivity of pyrazinones allows for their incorporation into larger, more complex molecular frameworks. The synthesis of 1-Methyl-3-phenylpyrazolo[4,3-b]pyridines, for instance, has been achieved through the cyclization of 1-methyl-4-amino-3-phenylpyrazoles with ethyl acetoacetate. nih.gov This demonstrates how the core structure can be elaborated into fused heterocyclic systems, which are often sought after in drug discovery programs. nih.gov

Table 1: Reactivity of a Related Phenylpyrazinone Derivative

| Reactant | Reaction Type | Product | Significance | Reference |

| 1-Methyl-5-phenylpyrazin-2(1H)-one | Visible-Light-Driven Trifluoroacetylation | Trifluoroacetylated pyrazinone | Demonstrates the reactivity of the pyrazinone core for functionalization. acs.org | acs.org |

Development and Utilization as Chemical Probes or Tools in Biochemical Research

While specific studies detailing the use of this compound as a chemical probe are limited, the inherent structural features of the phenylpyrazinone scaffold suggest its potential in this area. Chemical probes are essential tools for visualizing and understanding biological processes at the molecular level. nih.gov The development of novel fluorescent probes is a particularly active area of research.

The photophysical properties of heterocyclic compounds are often tunable by modifying their substituents. For instance, a water-soluble probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole scaffold has been developed and shown to exhibit colorimetric and fluorescent responses to changes in pH. nih.gov This highlights the principle that heterocyclic systems can be engineered to respond to their environment.

It is conceivable that the this compound core could be similarly functionalized with solvatochromic or photo-responsive groups to create novel chemical probes. The phenyl ring and the pyrazinone nucleus provide sites for chemical modification to tune the electronic and photophysical properties. Further research into the derivatization of this scaffold could lead to the development of probes for sensing specific ions, biomolecules, or cellular environments.

Applications in Materials Science and Industrial Chemistry (e.g., as precursors for dyes, pigments, or other industrial chemicals)

The application of pyrazinone derivatives extends into the realm of materials science, particularly as precursors for functional dyes and pigments. The structural similarity of pyrazinones to pyrazolones, a well-established class of dye precursors, suggests a potential for analogous applications.

For example, various 4-acyl-3-methyl-1-phenyl-2-pyrazolin-5-one derivatives have been utilized in the synthesis of metal complexes that exhibit interesting photophysical and biological properties. mdpi.com These pyrazolone-based ligands can coordinate with metal ions to form colorful complexes, demonstrating their utility in creating new materials. mdpi.com

The synthesis of azo dyes from pyrazolone (B3327878) derivatives is a common practice in the dye industry. While the specific use of this compound in this context is not extensively documented, its aromatic phenyl group and reactive pyrazinone ring present opportunities for coupling reactions to form chromophoric systems. The functionalization of the pyrazinone core could lead to the creation of novel pigments with unique colors and properties for use in various industrial applications.

Table 2: Related Compounds and Their Applications

| Compound Class | Specific Example | Application | Reference |

| Phenylpyrazoles | 1-Methyl-4-amino-3-phenylpyrazole | Precursor for complex heterocycles | nih.gov |

| Pyrazolones | 4-Acyl-3-methyl-1-phenyl-2-pyrazolin-5-one | Precursor for metal complexes and dyes | mdpi.com |

| Phenyl-oxadiazoles | 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative | pH-responsive fluorescent probe | nih.gov |

Future Research Directions and Perspectives for 1 Methyl 3 Phenylpyrazin 2 1h One

Development of Chemo- and Regioselective Synthesis Methods

The synthesis of functionalized pyrazinones often presents challenges in controlling selectivity. nih.gov Future research must prioritize the development of methods that allow for precise chemo- and regiocontrol, enabling the targeted synthesis of complex derivatives of 1-Methyl-3-phenylpyrazin-2(1H)-one.

A significant challenge in pyrazinone synthesis is achieving regioselectivity, particularly when multiple reactive sites are present on the heterocyclic core. nih.govrsc.org Traditional methods, such as the condensation of α-amino acid amides with 1,2-dicarbonyl compounds, require careful optimization to control the placement of substituents. semanticscholar.orgrsc.org

Recent advancements have demonstrated novel strategies for highly regioselective functionalization. For instance, a three-component tele-nucleophilic substitution of hydrogen (SNH) has been developed for 6-chloro-1-methylpyrazin-2-(1H)-one, a close analogue of the title compound. acs.org This method allows for the introduction of a functional group at the C-6 position by reacting an anionic σH adduct with an electrophile. acs.org The selectivity of such reactions can be finely tuned by adjusting reaction conditions, such as temperature and the stoichiometry of reagents. acs.org

Future work should aim to expand the scope of these selective methods to a wider range of pyrazinone cores, including this compound. Drawing inspiration from methodologies developed for other nitrogen heterocycles, researchers could explore the influence of catalysts, temperature, and the electronic nature of substituents to steer reaction pathways. urfu.ru For example, acid catalysis has been shown to be effective in directing the outcome of condensations involving substituted hydrazines and 1,2,4-triketone analogues, a principle that could be adapted for pyrazinone synthesis. urfu.ru The development of a diverse toolkit of selective reactions is crucial for creating libraries of pyrazinone derivatives for further study.

Table 1: Strategies for Selective Synthesis of Pyrazinones

| Synthetic Strategy | Description | Key Challenge/Focus | Potential Application for this compound |

|---|---|---|---|

| Condensation Reactions | One-pot condensation of acyclic precursors like α-amino acid amides and 1,2-dicarbonyl compounds. nih.govrsc.org | Achieving regioselectivity in the placement of different substituents on the pyrazinone ring. nih.gov | Synthesis of the core scaffold with various substitution patterns. |

| Tele-SNH Reactions | Three-component reaction involving a Grignard reagent and an electrophile to functionalize a remote position. acs.org | Controlling the competition between direct and tele-substitution pathways. acs.org | Selective functionalization at the C-5 or C-6 positions. |

| Palladium-Catalyzed Cross-Coupling | Using halogenated pyrazinones as precursors for introducing aryl or other groups via reactions like Suzuki or Buchwald-Hartwig coupling. nih.gov | Catalyst and ligand optimization for efficient coupling at specific positions of the pyrazinone core. | Diversification of the core structure by adding substituents to a pre-functionalized ring. |

| Photocatalysis | Using visible light to initiate reactions, such as the trifluoroacetylation of heterocyclic compounds. acs.org | Substrate scope and managing potential side reactions under photochemical conditions. | Introduction of novel functional groups under mild, eco-friendly conditions. acs.org |

Investigation of Advanced Reaction Mechanisms

A deeper understanding of the mechanisms governing the reactions of this compound is essential for optimizing existing transformations and discovering new ones. Future research should move beyond preparative studies to include detailed mechanistic investigations using both experimental and computational techniques.

One area of focus is the elucidation of pathways in complex, multi-component reactions. For example, the proposed mechanism for the tele-SNH reaction involves the coordination of a Grignard reagent to the lactam carbonyl, which directs a subsequent nucleophilic attack at the C-3 position of the pyrazinone ring. acs.org Verifying such proposed intermediates and transition states through spectroscopic and computational studies would provide invaluable insight.

Another critical area is understanding the metabolic activation pathways of pyrazinone derivatives. Studies on related compounds have shown that the pyrazinone ring can undergo metabolic oxidation by Cytochrome P450 enzymes to form reactive electrophilic intermediates, such as epoxides or imine-methides. nih.gov These intermediates can covalently bind to proteins, a process with significant toxicological implications. nih.gov Investigating whether this compound is susceptible to similar bioactivation is crucial for any potential development in medicinal chemistry. Such studies could involve trapping experiments with nucleophiles like glutathione (B108866) and detailed structural analysis of the resulting adducts. nih.gov

Furthermore, the emergence of novel synthetic methods, such as visible-light photocatalysis, opens up new mechanistic questions. These reactions often proceed via single-electron transfer (SET) pathways, generating radical ions whose reactivity and fate determine the reaction outcome. acs.orgnih.gov Mechanistic tools like time-resolved spectroscopy, cyclic voltammetry, and radical trapping experiments will be essential to unravel these complex processes. nih.gov

Table 2: Potential Reaction Mechanisms for Investigation

| Reaction Type | Proposed Mechanistic Feature | Investigative Techniques | Relevance to Pyrazinone Chemistry |

|---|---|---|---|

| Nucleophilic Addition/Substitution | Formation of σH adducts; role of Lewis acid coordination. acs.org | NMR spectroscopy, computational modeling (DFT). | Optimizing regioselectivity in functionalization reactions. |

| Metabolic Bioactivation | P450-mediated epoxidation or oxidation to imine-methides. nih.gov | LC/MS/MS analysis, glutathione trapping, in vitro microsomal assays. | Assessing potential toxicity and designing safer analogues. |

| Photocatalytic Reactions | Single-electron transfer (SET) from an excited-state photocatalyst. nih.gov | Cyclic voltammetry, Stern-Volmer quenching studies, transient absorption spectroscopy. | Developing new, sustainable synthetic methods under mild conditions. |

| Ring Rearrangements | Epoxide-initiated ring-opening and rearrangement to form new heterocyclic systems (e.g., imidazoles). nih.gov | Isotopic labeling studies, structural elucidation of products by NMR and X-ray crystallography. | Understanding product distribution and potential degradation pathways. |

Exploration of Supramolecular Chemistry with this compound

Supramolecular chemistry, which studies the non-covalent interactions between molecules, offers a pathway to design novel materials and functional systems. The pyrazinone scaffold, with its combination of aromatic rings, lone pair-bearing nitrogen atoms, and a polar amide group, is an excellent candidate for forming ordered assemblies.

Future research should explore the ability of this compound and its derivatives to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. Studies on related pyrazine (B50134) systems have shown that the steric and electronic properties of the ring can direct the formation of complex supramolecular topologies, including dimeric 'metallophanes' held together by metal coordination and π-stacking forces. chimia.ch The phenyl group at the C-3 position and the pyrazinone core itself provide ample opportunity for such aromatic interactions.

Furthermore, pyrazinone derivatives have been identified as potential building blocks for constructing cavitands and anion receptors. ijrpc.com By strategically placing functional groups capable of hydrogen bonding or electrostatic interactions, it may be possible to design derivatives of this compound that selectively bind specific ions or small molecules. The investigation of crystal packing using X-ray diffractometry will be crucial for understanding the weak interactions that govern the formation of these superstructures. researchgate.net

Table 3: Supramolecular Applications and Interactions

| Supramolecular Concept | Key Non-Covalent Interaction | Potential Application | Example from Related Systems |

|---|---|---|---|

| Self-Assembly | π-π stacking, hydrogen bonding | Formation of ordered films, liquid crystals, or gels. | Pyrazineformamide derivatives form extended networks via hydrogen bonds. researchgate.net |

| Host-Guest Chemistry | Ion-dipole, hydrogen bonding, electrostatic interactions | Design of selective anion or cation receptors. | Arylopyrazinones used as building blocks for anion receptors. ijrpc.com |

| Crystal Engineering | Directional hydrogen bonds, halogen bonds, C-H···π interactions | Controlling solid-state packing to achieve desired material properties (e.g., optical, electronic). | Crystal packing of pyrazine-based compounds is directed by weak intermolecular forces. researchgate.net |

| Metallosupramolecular Chemistry | Metal-ligand coordination | Creation of discrete metallophanes or extended coordination polymers. | Oligopyridyl-pyrazines form dimeric metallophanes with metal ions. chimia.ch |

Integration of Artificial Intelligence and Machine Learning in Research on Pyrazinones

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and providing deeper insights from complex data. arxiv.orgresearchgate.net Integrating these tools into the study of this compound and other pyrazinones represents a significant future opportunity.

One of the most promising applications is in the prediction of reaction outcomes and the planning of synthetic routes. ML models, trained on large datasets of chemical reactions, can predict the products of a reaction, including its chemo- and regioselectivity, saving significant experimental time and resources. researchgate.net This would be particularly valuable for exploring the vast chemical space of functionalized pyrazinones.

Another key area is the prediction of molecular properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed using ML algorithms to predict the biological activity, toxicity, solubility, and other crucial properties of novel pyrazinone derivatives. nih.govnih.gov Advanced models, such as graph neural networks, are particularly well-suited for learning from molecular structures and have been used to improve property prediction, even with limited high-quality data. astrazeneca.com

Finally, AI and computational methods can be used to augment the investigation of reaction mechanisms. Molecular dynamics (MD) simulations and docking studies can help identify stable conformations, binding modes, and transition states, providing a microscopic view that complements experimental data. nih.gov These computational studies can generate hypotheses that are then tested in the lab, creating a powerful feedback loop between in silico and experimental research.

Table 4: Applications of AI and Machine Learning in Pyrazinone Research

| Application Area | AI/ML Technique | Objective | Expected Outcome |

|---|---|---|---|

| Synthesis and Reaction Prediction | Transformer models, Graph-based models | Predict the products and yields of unknown reactions. researchgate.net | Accelerated discovery of new synthetic routes and novel pyrazinone derivatives. |

| Property Prediction (QSAR/QSPR) | Random Forest, Support Vector Machines, Graph Neural Networks (GNNs). nih.govastrazeneca.com | Predict biological activity, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.gov | Prioritization of candidate molecules for synthesis and testing, reducing late-stage failures. |

| Drug Repurposing | Knowledge graphs, Natural Language Processing (NLP) on scientific literature. nih.gov | Identify potential new therapeutic uses for existing pyrazinone-containing compounds. | Faster and cheaper development of new treatments by leveraging existing molecules. |

| Mechanistic Elucidation | Molecular Docking, Molecular Dynamics (MD) simulations. nih.gov | Model interactions between reactants, catalysts, and solvents; calculate energy barriers. | Deeper understanding of reaction pathways and factors controlling selectivity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.